3,4-dimethoxy-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
Description
This compound features a benzamide core substituted with 3,4-dimethoxy groups, linked via an amide bond to a phenyl ring integrated into a 1,3,4-oxadiazole heterocycle. The oxadiazole’s 5-position is functionalized with a prop-2-en-1-ylsulfanyl (allylthio) group. This structure combines electron-donating methoxy groups with a sulfur-containing oxadiazole, a motif known for enhancing bioactivity and metabolic stability in medicinal chemistry .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-4-11-28-20-23-22-19(27-20)14-7-5-6-8-15(14)21-18(24)13-9-10-16(25-2)17(12-13)26-3/h4-10,12H,1,11H2,2-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZWNDHSUBAXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SCC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide (CAS Number: 923113-05-7) is a novel compound that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.4 g/mol. The presence of the oxadiazole ring and the sulfur-containing side chain are significant for its biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit substantial antimicrobial properties. A study by Dhumal et al. (2016) highlighted that compounds containing the oxadiazole ring demonstrated effective antibacterial activity against various strains including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium bovis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | M. bovis | 32 µg/mL |
The mechanism of action is thought to involve interference with biofilm formation and disruption of bacterial cell wall synthesis .
Cytotoxicity Studies
Cytotoxicity assays conducted on normal L929 cell lines have shown varying degrees of toxicity among different oxadiazole derivatives. For instance, certain derivatives exhibited low cytotoxicity at concentrations up to 200 µM, indicating a favorable safety profile for potential therapeutic use .
Table 2: Cytotoxicity Results for Selected Compounds
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 100 | 95 |
| Compound B | 200 | 80 |
| Compound C | 50 | 110 |
These results suggest that while some compounds may induce cytotoxic effects, others can enhance cell viability, making them candidates for further investigation in cancer therapy.
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives where researchers focused on their antimicrobial and anticancer properties. The study found that the introduction of substituents at specific positions on the oxadiazole ring significantly enhanced both antibacterial activity and selectivity against cancer cell lines .
Mechanistic Insights
The biological activity attributed to this compound may be linked to its ability to inhibit specific enzymes involved in bacterial metabolism and cell wall synthesis. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, disrupting their function and leading to bactericidal effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Compound A (CAS 695172-68-0): 3,4-Dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide () shares the 3,4-dimethoxybenzamide and oxadiazole-phenyl backbone but replaces the allylthio group with a sulfhydryl (-SH) substituent. nucleophilic thiol activity) .
Compound B (CAS 533870-51-8):
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide () introduces a 3,5-dimethoxyphenyl group on the oxadiazole and a sulfamoyl group on the benzamide. The sulfamoyl moiety enhances polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the allylthio group .
Physicochemical Properties
The allylthio group in the target compound balances lipophilicity and reactivity, offering advantages in bioavailability compared to Compound A’s -SH group (prone to oxidation) and Compound B’s polar sulfamoyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
